REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.OO.C(=O)([O-])[O-].[Na+].[Na+].[BrH:17]>>[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:17])=[CH:4][N:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 min at 70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained at 70-80° C
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
ADDITION
|
Details
|
the precipitated solid (containing mostly dibrominated products)
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
TEMPERATURE
|
Details
|
The pH was subsequently raised to 9
|
Type
|
FILTRATION
|
Details
|
the precipitated product collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from toluene
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(=C1)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.3 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |